1-(5-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one
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Overview
Description
1-(5-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one is an organic compound that features a thiophene ring substituted with a methyl group and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.
Substitution with Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine.
Coupling Reaction: The final step involves coupling the thiophene and piperidine rings through a suitable linker, often using a Grignard reagent or a similar organometallic compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: As a precursor in the manufacture of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The piperidine ring is known to interact with various neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one: Lacks the methyl group on the thiophene ring.
1-(5-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Has a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(5-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one is unique due to the presence of both a methyl-substituted thiophene ring and a piperidine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C12H17NOS |
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Molecular Weight |
223.34 g/mol |
IUPAC Name |
1-(5-methylthiophen-2-yl)-2-piperidin-2-ylethanone |
InChI |
InChI=1S/C12H17NOS/c1-9-5-6-12(15-9)11(14)8-10-4-2-3-7-13-10/h5-6,10,13H,2-4,7-8H2,1H3 |
InChI Key |
HLCJFZXLLLRMAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CC2CCCCN2 |
Origin of Product |
United States |
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